molecular formula C13H18N2O4S B5103613 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid

3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid

Katalognummer B5103613
Molekulargewicht: 298.36 g/mol
InChI-Schlüssel: DXVHXDVQNBFOKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid, also known as TDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TDP belongs to the family of benzothiazole derivatives, which are known for their diverse biological activities. TDP has shown promising results in various preclinical studies, suggesting its potential as a therapeutic agent.

Wirkmechanismus

The exact mechanism of action of 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid is not fully understood. However, it has been suggested that 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid exerts its biological effects by modulating various signaling pathways in the body. 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant response. 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and cell death in various cell and animal models. 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce the progression of Parkinson's disease. In addition, 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid has been shown to inhibit the growth of cancer cells and to induce apoptosis in various cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be confirmed using various analytical techniques. 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid has also been shown to exhibit low toxicity in various animal models, making it a safe compound for in vivo studies. However, one of the limitations of 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid. One of the potential applications of 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the efficacy of 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid in animal models and to determine the optimal dosage and administration route for in vivo studies. Another potential application of 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid is in the treatment of cancer. Further studies are needed to investigate the anticancer properties of 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid and to determine its mechanism of action in cancer cells. In addition, further studies are needed to investigate the potential side effects of 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid and to determine its safety profile in humans.

Synthesemethoden

The synthesis of 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid involves the reaction between 2-aminothiophenol and diethyl malonate in the presence of potassium carbonate. The resulting product is then reacted with 2-bromoacetic acid to form 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid. The synthesis of 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid has been reported in several research articles, and the purity of the compound has been confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanoic acid has also been investigated for its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

Eigenschaften

IUPAC Name

3-[2-carboxyethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c16-11(17)5-7-15(8-6-12(18)19)13-14-9-3-1-2-4-10(9)20-13/h1-8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVHXDVQNBFOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.